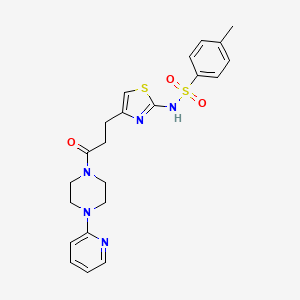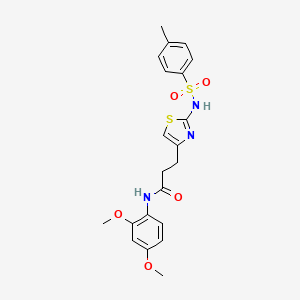
N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPT belongs to the class of sulfonamide compounds and has been shown to exhibit a wide range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, glucose metabolism, and inflammation. N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell proliferation. N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of glucose metabolism and energy homeostasis. Additionally, N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in inflammation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of blood glucose levels, and anti-inflammatory effects. N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to increase insulin secretion and improve insulin sensitivity in diabetic animals by activating the AMPK pathway. Additionally, N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is also relatively easy to synthesize and has a low toxicity profile. However, N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has some limitations for lab experiments, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide, including the development of more potent and selective analogs, the elucidation of its exact mechanism of action, and the evaluation of its efficacy and safety in human clinical trials. Additionally, the potential of N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Overall, N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a promising compound with significant potential for drug development and further research is warranted to fully understand its therapeutic applications.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit antiproliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has also been shown to reduce blood glucose levels in diabetic animals by increasing insulin secretion and improving insulin sensitivity. In addition, N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-14-4-8-17(9-5-14)31(26,27)24-21-22-15(13-30-21)6-11-20(25)23-18-10-7-16(28-2)12-19(18)29-3/h4-5,7-10,12-13H,6,11H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWNQVRCANTQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




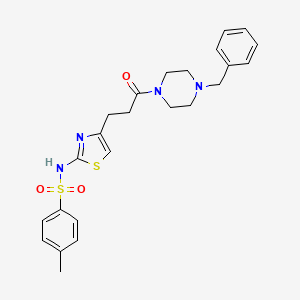
![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206467.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206473.png)
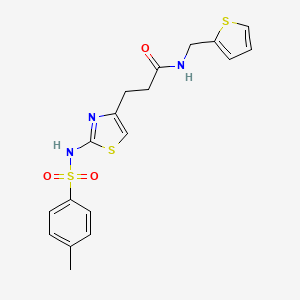

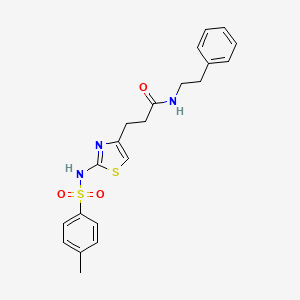
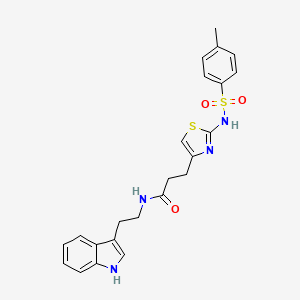
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206527.png)
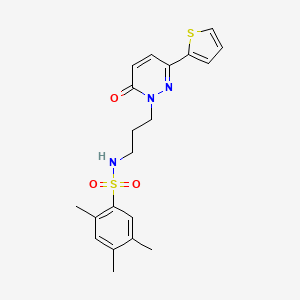
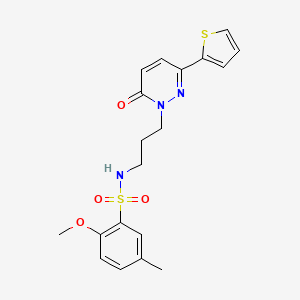
![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3206569.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206574.png)
